molecular formula C10H16 B1669985 Deca-1,4,9-triene CAS No. 10124-98-8

Deca-1,4,9-triene

Cat. No.: B1669985
CAS No.: 10124-98-8
M. Wt: 136.23 g/mol
InChI Key: TVEFFNLPYIEDLS-VQHVLOKHSA-N
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Description

Deca-1,4,9-triene is an organic compound with the molecular formula C₁₀H₁₆. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-1,4,9-triene can be synthesized through various methods. One common approach involves the selective hydrogenation of polyenes. For instance, the hydrogenation of deca-1,4,9-trien-1-yltrimethylsilane using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide yields this compound .

Industrial Production Methods: Industrial production of this compound often involves the catalytic trimerization of butadiene. This process uses titanium tetrachloride and an organoaluminium co-catalyst to produce the desired triene with high efficiency .

Chemical Reactions Analysis

Types of Reactions: Deca-1,4,9-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, particularly with halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

Scientific Research Applications

Deca-1,4,9-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of deca-1,4,9-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, facilitating reactions such as addition, oxidation, and substitution. The pathways involved often depend on the specific reagents and conditions used in the reactions .

Comparison with Similar Compounds

Uniqueness: Deca-1,4,9-triene is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

10124-98-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4E)-deca-1,4,9-triene

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+

InChI Key

TVEFFNLPYIEDLS-VQHVLOKHSA-N

SMILES

C=CCCCC=CCC=C

Isomeric SMILES

C=CCCC/C=C/CC=C

Canonical SMILES

C=CCCCC=CCC=C

Appearance

Solid powder

Key on ui other cas no.

10124-98-8

Pictograms

Flammable; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Deca-1,4,9-triene;  EINECS 233-346-8;  1-TRANS-4,9-DECATRIENE.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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